molecular formula C26H25NO4S B613522 Fmoc-D-Cys(Mbzl)-OH CAS No. 200354-41-2

Fmoc-D-Cys(Mbzl)-OH

Cat. No. B613522
M. Wt: 447.56
InChI Key: OQYBTXFHTQYWCZ-XMMPIXPASA-N
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Description

Fmoc-D-Cys(Mbzl)-OH is a synthetic amino acid derivative that has been used in a variety of scientific applications. It has been used in protein synthesis, peptide synthesis, and as a reagent in chemical synthesis. Fmoc-D-Cys(Mbzl)-OH is a product of the reaction of Fmoc-D-Cys(Mbzl) and H2O, with the resulting product being Fmoc-D-Cys(Mbzl)-OH. This product has been used in a variety of scientific applications due to its unique properties.

Scientific Research Applications

Enhancing Drug Design and Discovery

  • Pharmacological and Toxicological Significance : Fmoc-D-Cys(Mbzl)-OH is significant in pharmacology and toxicology, especially concerning human flavin-containing monooxygenases (FMOs). FMOs are involved in the metabolism of various drugs and chemicals, converting them into harmless, excretable metabolites. However, they can also bioactivate chemicals into toxic materials. FMOs show genetic variability, which contributes to interindividual differences in metabolism. Unlike cytochrome P450, FMOs are not easily induced or inhibited, minimizing potential drug-drug interactions. The detoxication pathways of FMOs can be advantageous in drug design, possibly leading to more effective drug materials (Cashman & Zhang, 2006).

Advancing Sonochemistry

  • Observation of Nonequilibrium Plasma in Sonochemical Activity : Studies on multibubble sonoluminescence (MBSL) in aqueous media have provided insights into sonochemical activity, revealing the formation of nonequilibrium plasma inside collapsing bubbles. This observation could offer new directions in understanding and harnessing sonochemical processes (Nikitenko & Pflieger, 2017).

Enhancing Learning through Modeling-based Approaches

  • Modeling-based Learning (MbL) in Science Education : MbL has been recognized for its cognitive, metacognitive, social, material, and epistemological contributions to science education. It engages students in authentic scientific inquiry and has been instrumental in improving conceptual understanding and scientific inquiry abilities. However, more research is needed to understand the learning processes during MbL and to ensure effective implementations (Louca & Zacharia, 2012).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYBTXFHTQYWCZ-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145111
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Cys(Mbzl)-OH

CAS RN

200354-41-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200354-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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